CAY10435 Exhibits Sub-Nanomolar Potency Comparable to Leading Irreversible Inhibitors
CAY10435 demonstrates high potency against rat FAAH with a Ki of 0.57 nM, which is within the same order of magnitude as the irreversible inhibitor MAFP (IC50 = 2.5 nM) and significantly more potent than the reversible inhibitor OL-135 (IC50 = 4.7 nM) [1]. In a serine hydrolase screening panel, CAY10435 exhibited an IC50 of 0.81 nM for FAAH, confirming its sub-nanomolar inhibitory activity .
| Evidence Dimension | Inhibitory Potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.57 nM (rat FAAH); IC50 = 0.81 nM (FAAH in serine hydrolase panel) |
| Comparator Or Baseline | MAFP IC50 = 2.5 nM (rat FAAH); OL-135 IC50 = 4.7 nM (human FAAH) |
| Quantified Difference | CAY10435 is ~4.4-fold more potent than MAFP and ~8.2-fold more potent than OL-135 based on Ki/IC50 comparison. |
| Conditions | Rat FAAH enzyme assay; serine hydrolase family screening panel |
Why This Matters
For researchers requiring sub-nanomolar FAAH inhibition, CAY10435 offers potency equivalent to or exceeding that of widely used irreversible inhibitors, making it a suitable choice for sensitive in vitro assays.
- [1] Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044–5049. View Source
